molecular formula C10H11ClN2O3 B1469763 2-Chloro-6-morpholinonicotinic acid CAS No. 1293385-31-5

2-Chloro-6-morpholinonicotinic acid

Cat. No.: B1469763
CAS No.: 1293385-31-5
M. Wt: 242.66 g/mol
InChI Key: UYTBVDIXOZASRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-morpholinonicotinic acid is a derivative of nicotinic acid, which is an important pharmaceutical intermediate. This compound is known for its applications in the synthesis of various medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides . It is a significant compound in the field of medicinal chemistry due to its versatile applications and potential bioactivity.

Preparation Methods

2-Chloro-6-morpholinonicotinic acid can be synthesized from commercially available dichloro-hydrochloric acid through a three-step process: esterification, nucleophilic substitution, and hydrolysis . The synthetic route involves the following steps:

    Esterification: The starting material is esterified using oxalyl chloride and N,N-Dimethylformamide (DMF) in the presence of triethylamine and methanol at 40°C.

    Nucleophilic Substitution: The esterified product undergoes nucleophilic substitution with morpholine.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

The total yield of this synthetic method is approximately 93%, making it suitable for industrial production .

Chemical Reactions Analysis

2-Chloro-6-morpholinonicotinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, DMF, triethylamine, and morpholine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-6-morpholinonicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Chloro-6-morpholinonicotinic acid can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTBVDIXOZASRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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